4-Nitro-3-(phenylamino)benzoic acid
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Overview
Description
4-Nitro-3-(phenylamino)benzoic acid: is an organic compound with the molecular formula C₁₃H₁₀N₂O₄ It is a derivative of benzoic acid, where the benzene ring is substituted with a nitro group at the 4-position and a phenylamino group at the 3-position
Mechanism of Action
Target of Action
The primary targets of 4-Nitro-3-(phenylamino)benzoic acid are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
Similar compounds have been known to interact with their targets through various mechanisms, such as dna intercalation . This involves the insertion of the planar aromatic rings of the compound between the base pairs of the DNA double helix, causing the helical structure to unwind . This can affect biological processes involving DNA and related enzymes .
Biochemical Pathways
Similar compounds have been shown to affect a wide range of disorders, including cancer, alzheimer’s disease, and bacterial and protozoal infections
Pharmacokinetics
Similar compounds, such as benzoic acid, are known to be conjugated to glycine in the liver and excreted as hippuric acid
Result of Action
Similar compounds have been shown to have beneficial biological or photochemical effects
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-3-(phenylamino)benzoic acid can be achieved through several methods. One common approach involves the nitration of 3-(phenylamino)benzoic acid. This process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-3-(phenylamino)benzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro and phenylamino groups influence the reactivity and orientation of the substituents on the benzene ring.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products:
Reduction: 4-Amino-3-(phenylamino)benzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Coupling: Biaryl compounds with extended conjugation.
Scientific Research Applications
4-Nitro-3-(phenylamino)benzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of probes and sensors for detecting biological molecules.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
4-Nitrobenzoic acid: Lacks the phenylamino group, making it less versatile in certain synthetic applications.
3-Nitrobenzoic acid: Has the nitro group at a different position, affecting its reactivity and properties.
4-Amino-3-(phenylamino)benzoic acid: The reduced form of 4-Nitro-3-(phenylamino)benzoic acid, with different chemical and biological properties.
Uniqueness: this compound is unique due to the presence of both nitro and phenylamino groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for selective modifications and interactions, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3-anilino-4-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c16-13(17)9-6-7-12(15(18)19)11(8-9)14-10-4-2-1-3-5-10/h1-8,14H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXNMUOKCJIVSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=CC(=C2)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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